molecular formula C25H33ClN2O3 B13729784 Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride CAS No. 18235-91-1

Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride

Cat. No.: B13729784
CAS No.: 18235-91-1
M. Wt: 445.0 g/mol
InChI Key: PWUIHKRKYDIBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve multiple steps, including the formation of the indole core, followed by functionalization at specific positions to introduce the diethylaminoethoxy and methyl groups.

Industrial Production Methods: Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: Indole derivatives can undergo oxidation reactions, often leading to the formation of indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indole derivatives with reduced functional groups.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Indole-3-carboxylic acid derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their role in plant growth and development.

    Medicine: Investigated for their potential as anticancer, antiviral, and antimicrobial agents.

    Industry: Used in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of indole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain. The exact mechanism for this specific compound would depend on its structure and functional groups.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

Uniqueness: The unique combination of functional groups in Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

18235-91-1

Molecular Formula

C25H33ClN2O3

Molecular Weight

445.0 g/mol

IUPAC Name

2-[3-ethoxycarbonyl-2-methyl-1-(2-methylphenyl)indol-5-yl]oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C25H32N2O3.ClH/c1-6-26(7-2)15-16-30-20-13-14-23-21(17-20)24(25(28)29-8-3)19(5)27(23)22-12-10-9-11-18(22)4;/h9-14,17H,6-8,15-16H2,1-5H3;1H

InChI Key

PWUIHKRKYDIBLL-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C3=CC=CC=C3C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.